Decarbazolyl Carvedilol-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

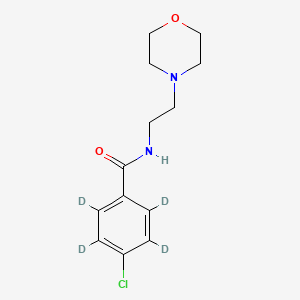

Le Carvédilol-d4 décarbazolylique est un analogue marqué du Carvédilol déméthylé décarbazolylique, qui est un métabolite du Carvédilol. Le Carvédilol est un antagoniste non sélectif des récepteurs bêta-adrénergiques utilisé pour traiter l'insuffisance cardiaque chronique légère à sévère, l'hypertension artérielle et la dysfonction ventriculaire gauche après un infarctus du myocarde chez les patients cliniquement stables . Le Carvédilol-d4 décarbazolylique est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme du Carvédilol.

Méthodes De Préparation

La synthèse du Carvédilol-d4 décarbazolylique implique plusieurs étapes, à partir du composé précurseur, le 4-hydroxycarbazole. La procédure générale comprend les étapes suivantes :

Étape 1 : Le 4-hydroxycarbazole est mis à réagir avec l'épichlorhydrine en présence d'une base telle que l'hydroxyde de sodium dans le solvant DMSO à une température fraîche (10-15 °C). Le mélange réactionnel est agité pendant 5-6 heures à température ambiante.

Étape 2 : Le produit résultant est ensuite traité avec la 2-(2-méthoxyphénoxy)éthanamine pour former le Carvédilol.

Étape 3 : La dernière étape implique l'incorporation du deutérium (d4) pour marquer le composé, ce qui donne le Carvédilol-d4 décarbazolylique.

Analyse Des Réactions Chimiques

Le Carvédilol-d4 décarbazolylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs tels que les halogénoalcanes ou les chlorures d'acyle.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des produits déshydroxylés.

Applications De Recherche Scientifique

Le Carvédilol-d4 décarbazolylique est largement utilisé dans la recherche scientifique pour diverses applications, notamment :

Pharmacocinétique et métabolisme : Il est utilisé pour étudier la pharmacocinétique et les voies métaboliques du Carvédilol dans différents systèmes biologiques.

Développement de médicaments : Le composé est utilisé dans le développement de médicaments pour comprendre l'interaction du Carvédilol avec ses cibles moléculaires et pour optimiser son efficacité thérapeutique.

Études biologiques : Il est utilisé dans les études biologiques pour étudier les effets du Carvédilol sur différentes voies cellulaires et moléculaires.

Mécanisme d'action

Le Carvédilol-d4 décarbazolylique, comme le Carvédilol, exerce ses effets en bloquant les récepteurs bêta-adrénergiques. L'énantiomère S (-) du Carvédilol est à la fois un bloqueur des adrénocepteurs bêta et alpha-1, tandis que l'énantiomère R (+) est un bloqueur des adrénocepteurs alpha-1 . Cette double action conduit à la relaxation des muscles lisses de la vasculature, réduisant la résistance vasculaire périphérique et la pression artérielle globale. De plus, le Carvédilol inhibe la tachycardie induite par l'exercice par son inhibition des adrénocepteurs bêta .

Mécanisme D'action

Decarbazolyl Carvedilol-d4, like Carvedilol, exerts its effects by blocking beta-adrenergic receptors. The S (-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R (+) enantiomer is an alpha-1 adrenoceptor blocker . This dual action leads to the relaxation of smooth muscle in the vasculature, reducing peripheral vascular resistance and overall blood pressure. Additionally, Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors .

Comparaison Avec Des Composés Similaires

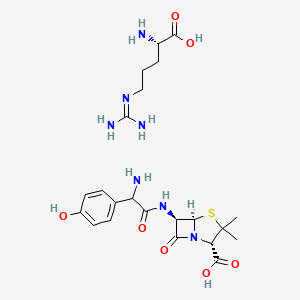

Le Carvédilol-d4 décarbazolylique peut être comparé à d'autres composés similaires, tels que :

Carvédilol : Le composé parent, utilisé pour traiter les affections cardiovasculaires.

Carvédilol déméthylé décarbazolylique : Un métabolite du Carvédilol trouvé chez l'homme, le rat, le chien et la souris.

Autres bêta-bloquants : Des composés comme le propranolol et le métoprolol, qui bloquent également les récepteurs bêta-adrénergiques mais peuvent avoir des profils pharmacocinétiques et pharmacodynamiques différents.

Le Carvédilol-d4 décarbazolylique est unique en raison de sa nature marquée, ce qui permet des études pharmacocinétiques et métaboliques détaillées.

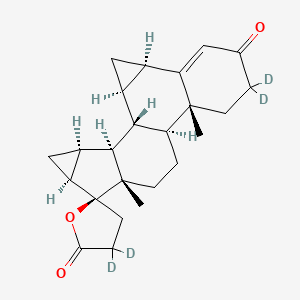

Propriétés

Formule moléculaire |

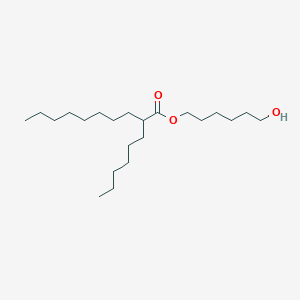

C12H19NO4 |

|---|---|

Poids moléculaire |

245.31 g/mol |

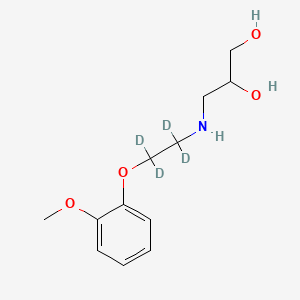

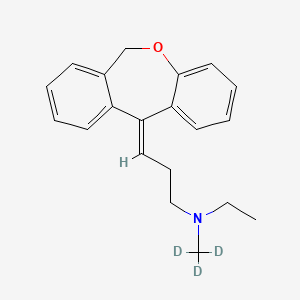

Nom IUPAC |

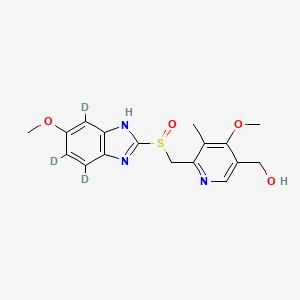

3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propane-1,2-diol |

InChI |

InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3/i6D2,7D2 |

Clé InChI |

JXJUSXNKPQWTQQ-KXGHAPEVSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(CO)O |

SMILES canonique |

COC1=CC=CC=C1OCCNCC(CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)

![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)